molecular formula C37H44O15 B161516 Taxumairol R CAS No. 244167-04-2

Taxumairol R

Cat. No.: B161516
CAS No.: 244167-04-2
M. Wt: 728.7 g/mol
InChI Key: XUMIEQQAVQWNBJ-CCCKHRJYSA-N
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Preparation Methods

Taxumairol R is typically synthesized through the esterification reaction of sandalwood oil . In this process, sandalwood oil reacts with an acid to produce the esterified product. The reaction conditions must be carefully controlled, and an appropriate catalyst is selected to ensure high yield and purity .

Industrial production of this compound involves large-scale esterification processes, where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The product is then purified using techniques like distillation and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Taxumairol R undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols .

Scientific Research Applications

Taxumairol R has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of Taxumairol R involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Taxumairol R is part of the taxane family of compounds, which includes well-known members like paclitaxel (taxol) and docetaxel. These compounds share a common taxane core structure but differ in their functional groups and side chains .

This compound stands out due to its distinctive aroma and primary use in the fragrance industry, whereas other taxanes are more focused on medicinal applications .

Properties

IUPAC Name

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMIEQQAVQWNBJ-CCCKHRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]([C@@]2([C@@H](C1=C)[C@@H]([C@@H]3CC(=O)[C@@]4([C@@]([C@]3(CO4)C)([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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